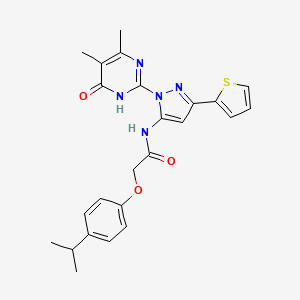
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as CAY10505, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor found in the central nervous system. The CB1 receptor is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation. The use of CAY10505 as a research tool has provided insights into the function of the CB1 receptor and its potential therapeutic applications.
Scientific Research Applications
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide: is a bio-functional hybrid molecule synthesized through the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . Before we explore its applications, let’s understand the significance of its components:
- 2-Phenylethylamine (PEA) : Naturally occurring in the human body, PEA acts as a neuromodulator, influencing mood, cognition, and behavior. It regulates neurotransmitter levels (especially dopamine and norepinephrine), contributing to feelings of euphoria and alertness. Researchers have explored its therapeutic potential in mood disorders and ADHD .
- Chlorine atoms : Strategically incorporating chlorine into biologically active molecules can enhance their biological activity. Chlorine plays an important role in various natural products .
- Nitro group : A versatile functional group in drug design, the nitro group contributes to a wide range of therapeutic agents, including antimicrobials and cancer treatments .
Conclusion
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide: presents exciting avenues for research across various fields. Its unique combination of components warrants further investigation. Remember to consult specialized literature and experimental studies for detailed insights into each application . If you need more information or have additional questions, feel free to ask! 😊
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, a compound with a similar structure, N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide, has been found to interact with the Hepatocyte growth factor receptor .
Mode of Action
It can be inferred from related compounds that it may interact with its target receptor or enzyme, leading to changes in cellular processes .
Biochemical Pathways
For instance, compounds with a similar structure have been found to inhibit the synthesis of prostaglandins .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
It can be inferred from related compounds that it may lead to changes in cellular processes .
Action Environment
It can be inferred from related compounds that various environmental factors may influence their action .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-14(21-3,11-5-4-6-12(15)7-11)10-17-22(19,20)13-8-16-18(2)9-13/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMARNMWDQYBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B2821902.png)
![7-[(2,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2821903.png)



![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)

![diethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2821909.png)
![6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2821911.png)
![N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2821917.png)


